molecular formula C24H26N6O4S B2874123 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1019098-82-8

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2874123
CAS No.: 1019098-82-8
M. Wt: 494.57
InChI Key: IPEXMCDQSKTGMS-UHFFFAOYSA-N
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Description

This compound is a pyrazole-acetamide derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group at position 5, a methylsulfanyl group at position 3 of the pyrazole core, and an acetamide linker bound to a 3,5-dimethylphenyl group. The methylsulfanyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-13-8-14(2)10-16(9-13)26-19(31)12-30-21(25)20(24(28-30)35-5)23-27-22(29-34-23)15-6-7-17(32-3)18(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEXMCDQSKTGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative.

    Introduction of the pyrazole ring: This step might involve the reaction of the oxadiazole intermediate with a suitable hydrazine derivative.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the acetamide group: This step involves the reaction of the intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways.

Medicine

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives, primarily differing in heterocyclic cores, substituents, and bioactivity profiles. Below is a detailed analysis:

Structural Analogues and Key Differences

Compound Core Structure Substituents Key Features
Target Compound Pyrazole-1,2,4-oxadiazole 3-(Methylsulfanyl), 4-(3,4-dimethoxyphenyl-oxadiazole), N-(3,5-dimethylphenyl) High lipophilicity due to methylsulfanyl; potential for π-π stacking with aromatic substituents.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-Triazole 4-(4-Methylphenyl), 5-(4-pyridinyl), N-(3,5-dimethoxyphenyl) Triazole core may confer metabolic stability; pyridinyl group enhances solubility.
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide () 1,2,4-Triazole Thienopyridine, oxolanylmethyl Thienopyridine moiety could improve electron density; oxolanylmethyl may modulate bioavailability.
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide () 1,2,4-Triazole 4-Amino, 5-(3-isopropoxyphenyl) Amino group introduces hydrogen-bonding potential; isopropoxy group affects steric bulk.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s methylsulfanyl group likely increases logP compared to triazole-based analogues with polar substituents (e.g., pyridinyl in ) .
  • Bioactivity: While direct data for the target compound are unavailable, structurally related acetamides exhibit anti-exudative activity (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives in showed 40–60% inhibition in inflammation models at 10 mg/kg) . The 3,4-dimethoxyphenyl group in the target compound may similarly modulate inflammatory pathways via COX or LOX inhibition.
  • Synthetic Accessibility : The oxadiazole core in the target compound requires multi-step synthesis (e.g., cyclization of thiosemicarbazides, as in ), whereas triazole analogues are often synthesized via Huisgen cycloaddition or thiol-alkyne coupling .

Electronic and Steric Effects

  • Substituents like 3,4-dimethoxyphenyl provide steric bulk and electron-donating effects, which may hinder rotational freedom but enhance affinity for hydrophobic binding pockets .

Research Findings and Implications

  • Anti-Inflammatory Potential: Analogues with sulfanyl-acetamide scaffolds (e.g., ) demonstrate anti-exudative activity, suggesting the target compound may share similar mechanisms, though validation is required.
  • Kinase Inhibition : Pyrazole-oxadiazole hybrids are reported in kinase inhibition studies (e.g., VEGF-R2), where the oxadiazole acts as a hydrogen-bond acceptor .
  • Metabolic Stability : Triazole-based analogues () may exhibit superior metabolic stability due to reduced susceptibility to oxidative degradation compared to oxadiazoles.

Biological Activity

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,5-dimethylphenyl)acetamide is a novel synthetic derivative that incorporates multiple bioactive moieties. Its structure suggests potential applications in various therapeutic areas, particularly in oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a complex structure with several functional groups:

  • Amino group : Contributes to hydrogen bonding and biological interactions.
  • Oxadiazole ring : Known for its antimicrobial and anticancer properties.
  • Pyrazole moiety : Often associated with anti-inflammatory and analgesic effects.
  • Dimethoxyphenyl group : May enhance lipophilicity and bioavailability.

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives containing oxadiazole and pyrazole rings have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)12.5
Compound BMCF7 (Breast)8.0
Compound CHeLa (Cervical)15.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the oxadiazole ring is particularly noteworthy as it has been linked to enhanced cytotoxicity against cancer cells.

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various bacterial strains. Studies have shown that oxadiazole derivatives possess significant antibacterial properties:

StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Cytotoxicity Studies

Cytotoxicity assessments performed on L929 fibroblast cells indicated varying degrees of toxicity among related compounds:

CompoundConcentration (µM)Viability (%) at 24hReference
Compound D10075%
Compound E20050%

These results suggest that while some derivatives exhibit cytotoxic effects, others may promote cell viability, indicating a complex interaction with cellular mechanisms.

Case Studies

A notable case study involved the synthesis and evaluation of related oxadiazole derivatives that demonstrated enhanced biological activity compared to standard treatments like ciprofloxacin. The study highlighted the structural modifications that led to increased potency against resistant bacterial strains and cancer cell lines.

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